

1,3-Dimethoxypropan-2-amine chemical properties

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Compound of Interest

Compound Name: **1,3-Dimethoxypropan-2-amine**

Cat. No.: **B1301007**

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An In-depth Technical Guide to the Chemical Properties and Applications of **1,3-Dimethoxypropan-2-amine**

Introduction

1,3-Dimethoxypropan-2-amine, also known by its CAS number 78531-29-0, is a versatile primary amine that serves as a valuable building block in synthetic organic chemistry.[\[1\]](#)[\[2\]](#) Its unique structure, featuring a central amine flanked by two methoxy groups on a propane backbone, provides a combination of reactivity and structural motifs that are of significant interest to researchers in pharmaceuticals and materials science.[\[1\]](#) This guide offers a comprehensive overview of the chemical properties, synthesis, characterization, and safe handling of this compound, tailored for scientists and drug development professionals.

Compound Identification and Core Properties

Precise identification is the cornerstone of chemical research. The fundamental identifiers and physicochemical properties of **1,3-Dimethoxypropan-2-amine** are summarized below.

Nomenclature and Chemical Identifiers

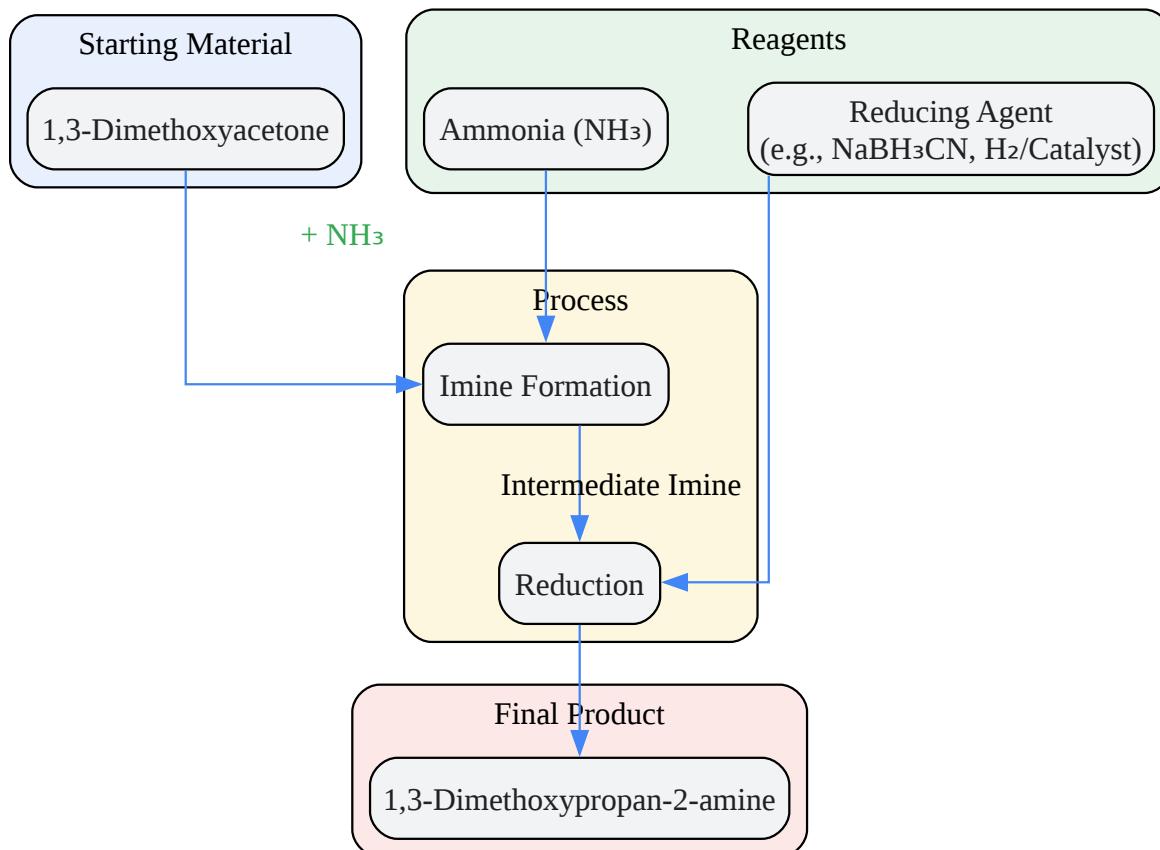
Identifier	Value	Source
IUPAC Name	1,3-dimethoxypropan-2-amine	[2]
CAS Number	78531-29-0	[2] [3]
Molecular Formula	C ₅ H ₁₃ NO ₂	[1] [2]
SMILES	COCC(COC)N	[2] [4]
InChI	InChI=1S/C5H13NO2/c1-7-3-5(6)4-8-2/h5H,3-4,6H2,1-2H3	[2] [4]
Synonyms	2-Amino-1,3-dimethoxypropane, 1,3-Dimethoxy-2-propanamine	[2] [5]

Physicochemical Data

Property	Value	Source
Molecular Weight	119.16 g/mol	[1] [2]
Appearance	Colorless liquid	[1] [3]
Boiling Point	~160.8 °C (Predicted)	[1] [3] [5]
Density	~0.932 g/cm ³ (Predicted)	[1]
pKa	~7.00 ± 0.10 (Predicted)	[5]
Water Solubility	Soluble	[3]
Predicted XLogP	-0.9	[2] [4]

Synthesis and Purification

The most logical and common synthetic route to **1,3-Dimethoxypropan-2-amine** is the reductive amination of the corresponding ketone, 1,3-dimethoxyacetone. This method is efficient and provides good control over the final product.



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Caption: Synthetic workflow for **1,3-Dimethoxypropan-2-amine** via reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory-scale synthesis. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is strategic; it is mild and selectively reduces the protonated imine intermediate over the starting ketone, minimizing side reactions.

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 1,3-dimethoxyacetone (1.0 eq) in methanol (MeOH).

- Ammonia Addition: Add ammonium acetate (NH_4OAc , 2.5 eq) to the solution. The ammonium acetate serves as an ammonia source and buffers the reaction to maintain a slightly acidic pH (typically 6-7), which is optimal for imine formation.
- Initiation of Reduction: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
- Reducing Agent Addition: Cool the flask in an ice bath. Cautiously add sodium cyanoborohydride (NaBH_3CN , 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents runaway conditions.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
- Workup:
 - Quench the reaction by slowly adding 2M hydrochloric acid (HCl) until the evolution of gas ceases (caution: HCN gas may be evolved). This step neutralizes excess reducing agent.
 - Concentrate the mixture under reduced pressure to remove the methanol.
 - Basify the remaining aqueous solution to a pH > 12 using 6M sodium hydroxide (NaOH) to deprotonate the amine product.
 - Extract the aqueous layer three times with dichloromethane (DCM).
- Purification:
 - Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product via fractional distillation under vacuum to yield pure **1,3-Dimethoxypropan-2-amine**.

Quality Control and Byproduct Analysis

Ensuring product purity is critical. Common byproducts in this synthesis can include unreacted starting materials, over-alkylated products, or dimeric species.[\[1\]](#) Quality control protocols should employ GC-MS for product identification and purity assessment, alongside NMR spectroscopy to confirm the structure.[\[1\]](#)

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The following are predicted data based on the known structure and typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the primary amine and ether functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Expected Appearance	Rationale
3400–3250	N-H Stretch	Two distinct sharp peaks	Characteristic of a primary amine (asymmetric and symmetric stretches). [6] [7]
2950–2850	C-H Stretch	Strong, sharp peaks	Aliphatic C-H bonds of the propane backbone and methoxy groups. [8]
1650–1580	N-H Bend	Medium, sharp peak	Scissoring vibration of the primary -NH ₂ group. [6] [7]
1250–1020	C-N Stretch	Medium peak	Aliphatic amine C-N bond vibration. [6] [8]
~1100	C-O Stretch	Strong, prominent peak	Characteristic of the C-O-C ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon and hydrogen framework.

Predicted ^1H NMR Signals (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.40	s	6H	$-\text{OCH}_3$	Methoxy protons, singlet due to no adjacent protons.
~3.35	d	4H	$-\text{CH}_2\text{-O}$	Methylene protons adjacent to the ether oxygen.
~2.90	m	1H	CH-N	Methine proton adjacent to the amine, deshielded by nitrogen. ^[7]

| ~1.50 | br s | 2H | $-\text{NH}_2$ | Amine protons, broad signal, can be exchanged with D_2O .^[7] |

Predicted ^{13}C NMR Signals (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~75	$-\text{CH}_2\text{-O}$	Methylene carbons bonded to oxygen.
~60	$-\text{OCH}_3$	Methoxy carbons.

| ~50 | CH-N | Methine carbon bonded to nitrogen, deshielded.^[7] |

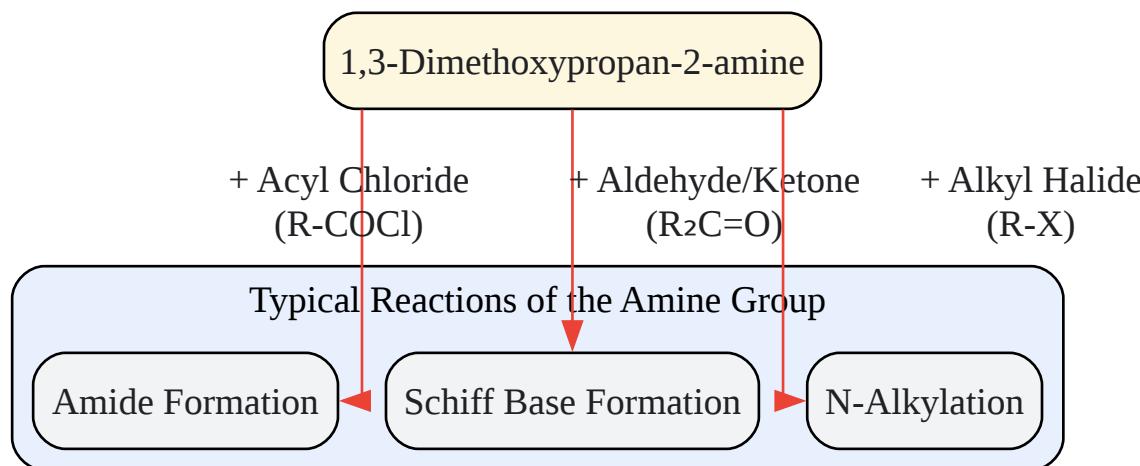
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

m/z	Adduct/Fragment	Source
119.1	$[M]^+$	Molecular Ion
120.1	$[M+H]^+$	Protonated Molecule
142.1	$[M+Na]^+$	Sodiated Molecule

Chemical Reactivity and Applications

The reactivity of **1,3-Dimethoxypropan-2-amine** is dominated by its primary amine functionality, making it a versatile intermediate. The ether linkages are generally stable under non-acidic conditions.



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Caption: Common reaction pathways for **1,3-Dimethoxypropan-2-amine**.

- Pharmaceuticals: The structural motif is a useful scaffold for building more complex molecules. The amine serves as a handle for introducing various pharmacophores, potentially serving as a precursor in drug development.^[1]

- Organic Synthesis: It is used as a reactant or intermediate for producing a wide range of organic compounds.[1][3][5]
- Material Science: The amine and methoxy groups can interact with material surfaces, suggesting potential use in creating functional polymers or surface modifications.[1]

Safety and Handling

1,3-Dimethoxypropan-2-amine is a hazardous chemical requiring strict safety protocols. It is classified as both flammable and corrosive.[1][2]

Hazard Identification

Hazard Class	GHS Pictogram	H-Statement	Description	Source
Flammable Liquid 3	Flame	H226	Flammable liquid and vapor	[2]
Skin Corrosion 1B	Corrosion	H314	Causes severe skin burns and eye damage	[2]

Safe Handling Protocol

- Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[9][10] Ensure an eyewash station and safety shower are immediately accessible.[10]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical splash goggles and a face shield.[9]
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
 - Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[10]
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] The recommended storage temperature is between 2–8 °C in a well-ventilated,

corrosives-compatible area, away from ignition sources.[1][9]

- Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
- Spill & Exposure Procedures:
 - Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9][10]
 - Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][11]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

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